molecular formula C₅H₅N₅O B1146940 Guanine CAS No. 73-40-5

Guanine

Cat. No. B1146940
CAS RN: 73-40-5
M. Wt: 151.13
InChI Key:
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Description

Synthesis Analysis

Guanine can be synthesized through various chemical processes, involving key reactants such as 2,4,5-3 amino-6-pyrimidine sulphate and sodium formate under specific conditions. One method includes the use of sodium formate under the conditions of 3 atm and formic acid as a catalyst, followed by treatment with ammonia water, resulting in a simple, high recovery, and short reaction time synthesis process (Zhang Cong-fe, 2013). Another approach involves the use of Tsuji-Trost allylic substitution, offering access to guanine α-carboxy nucleoside phosphonate, which shows interesting antiviral DNA polymerase activity (N. Maguire, A. Ford, J. Balzarini, A. Maguire, 2018).

Molecular Structure Analysis

The molecular structure of guanine exhibits two-dimensional ordering on substrates like graphite and MoS2, forming a closely packed two-dimensional array through linear chains of hydrogen-bonded molecules. This structural ordering facilitates understanding the intermolecular interactions and the heteroepitaxial growth mechanism on these surfaces (W. Heckl, D. Smith, G. Binnig, H. Klagges, T. Hänsch, J. Maddocks, 1991).

Chemical Reactions and Properties

Guanine's chemical behavior is influenced by its ability to form guanine quadruplexes (G-quadruplexes) with important roles in biological processes, including chromosomal telomeres and immunoglobulin switch regions. These G-quadruplex structures are stabilized by specific ions and exhibit unique properties essential for understanding guanine's role in genetic regulation and potential therapeutic applications (G. Laughlan, A. Murchie, David Norman, M. Moore, P. Moody, D. Lilley, B. Luisi, 1994).

Physical Properties Analysis

Guanine's physical properties, such as its crystal structure and hydration interactions, have been extensively studied. For instance, the structure of guanine hydrochloride dihydrate has been analyzed, providing insights into the dimensions and hydrogen bonding configurations critical for DNA's structure and function (J. Iball, H. R. Wilson, 1963).

Chemical Properties Analysis

The chemical properties of guanine are significantly impacted by its interactions with water and ions. Studies have revealed the formation of polyhydrated complexes and the role of hydrogen bonding in stabilizing these structures. Such interactions are pivotal for understanding the biochemical behavior of guanine in aqueous environments and its biological functionalities (Oleg S. Sukhanov, O. Shishkin, L. Gorb, J. Leszczynski, 2008).

Scientific Research Applications

  • Electrochemical Applications : Guanine's high redox potential (0.81 V) is significant for applications like electrochemical DNA-based biosensors. Studies have explored methods to reduce this potential, such as substituting Cu, Ag, Au, and other elements, achieving reductions in potential and enhancing its application in biosensing technologies (Pakiari, Dehghanpisheh, & Haghighi, 2015).

  • Biological and Nanotechnology Uses : Guanine-rich DNA sequences, known for forming G-quadruplex structures, have applications in nanotechnology, biosensors, and biocatalysts. These structures offer diverse and polymorphic configurations, useful in various fields beyond their biological significance (Pal & Paul, 2020).

  • Light Manipulation in Nature : In the natural world, guanine crystals are utilized by organisms to construct optical devices such as broadband and narrowband reflectors, photonic crystals, and mirrors. This usage demonstrates the material's high reflectivity and potential for inspiring advanced optical materials (Gur, Palmer, Weiner, & Addadi, 2017).

  • G-Quadruplex Prediction and Analysis : The G4Hunter web application, developed for analyzing guanine quadruplex structures in DNA and RNA, underscores the importance of these structures in scientific research. This tool enables comprehensive analysis and visualization of quadruplex-forming sequences (Brázda et al., 2019).

  • Supramolecular Chemistry : Guanine and its derivatives are utilized in designing functional supramolecular assemblies due to their ability to self-assemble into various structures. These applications span across supramolecular chemistry, chemical biology, and catalysis (Stefan & Monchaud, 2019).

  • Molecular Electronics : Guanine-rich DNA strands can form G-quadruplexes with potential applications in molecular electronics. Their electronic excited states and relaxation processes have been studied, highlighting their use in electronic devices (Changenet-Barret, Hua, & Markovitsi, 2015).

Safety And Hazards

Guanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .

properties

IUPAC Name

2-amino-1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
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Molecular Formula

C5H5N5O
Record name guanine
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DSSTOX Substance ID

DTXSID9052476
Record name Guanine
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Molecular Weight

151.13 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid
Record name Guanine
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Boiling Point

BOILING POINT: SUBLIMES
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Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C
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Product Name

Guanine

Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

CAS RN

73-40-5
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-
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Record name GUANINE
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Record name Guanine
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Melting Point

360 °C (DECOMP), 360 °C
Record name Guanine
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Record name GUANINE
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Record name Guanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

In the process based on TAHP sulfate described above, 2,4-diamino-5-formylamino-6-hydroxypyrimidine (referred to as DAFHP below) is passed through as an intermediate, which is reacted in situ to produce guanine.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methylthiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methylphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (100 mg) was dissolved in 10 ml of ethanol, 32 ml of triethylamine and 53 mg of sodium methoxide were added, and the resulting mixture was refluxed for 4 hours. The reaction was stopped by adding 10 ml of water. The reaction solution was extracted with dichloromethane and distilled under reduced pressure. The residue was purified by silica gel column to give a compound wherein 6-position of guanine was substituted by ethoxy group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 Ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
844,000
Citations
IR Vetter, A Wittinghofer - Science, 2001 - science.org
… Adenine and guanine nucleoside triphosphates have quite … mostly for regulation by guanine nucleotide–binding proteins (… that is accelerated by guanine nucleotide–exchange factors (…
Number of citations: 375 www.science.org
G Boysen, BF Pachkowski, J Nakamura… - … /Genetic Toxicology and …, 2009 - Elsevier
… the N7-position of guanine. Ever since identification of the first N7-guanine adduct, several hundred … Major issues addressed include the relationships between N7-guanine adducts and …
Number of citations: 245 www.sciencedirect.com
R Shapiro - Progress in nucleic acid research and molecular …, 1968 - Elsevier
Publisher Summary This chapter explains the chemistry of guanine and its biologically significant derivatives. The position of guanine as an essential component of the genetic material …
Number of citations: 165 www.sciencedirect.com
U Thewalt, CE Bugg, RE Marsh - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
… Of particular interest to us was the tautomeric form that guanine might choose - that is, which … We have recently been successful in obtaining small crystals of guanine. Although the size …
Number of citations: 196 scripts.iucr.org
MJ Hart, X Jiang, T Kozasa, W Roscoe, WD Singer… - Science, 1998 - science.org
Signaling pathways that link extracellular factors to activation of the monomeric guanosine triphosphatase (GTPase) Rho control cytoskeletal rearrangements and cell growth. …
Number of citations: 027 www.science.org
K Phillips, Z Dauter, AIH Murchie, DMJ Lilley… - Journal of molecular …, 1997 - Elsevier
… tetrad planes and are coordinated with the guanine O6 groups. Nine calcium ions have … behavior of guanine. Two distinct stacking arrangements are noted for the guanine tetrads. The …
Number of citations: 531 www.sciencedirect.com
G Laughlan, AIH Murchie, DG Norman, MH Moore… - Science, 1994 - science.org
Repeat tracts of guanine bases found in DNA and RNA can form tetraplex structures in the presence of a variety of monovalent cations. Evidence suggests that guanine tetraplexes …
Number of citations: 627 www.science.org
L Renault, B Guibert, J Cherfils - Nature, 2003 - nature.com
Small GTP-binding (G) proteins are activated by GDP/GTP nucleotide exchange stimulated by guanine nucleotide exchange factors (GEFs). Nucleotide dissociation from small G protein…
Number of citations: 371 www.nature.com
I Saito, M Takayama, H Sugiyama… - Journal of the …, 1995 - ACS Publications
… Here we report direct evidence for electron transfer from a guanine base in duplex … are the guanine (G) residues located 5' to guanine, due to the -stacking interaction of the two guanine …
Number of citations: 614 pubs.acs.org
M Levy, SL Miller, J Oró - Journal of molecular evolution, 1999 - Springer
The synthesis of adenine from the polymerization of concentrated ammonium cyanide solutions is well known. We show here that guanine is also produced by this reaction but at yields …
Number of citations: 102 link.springer.com

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